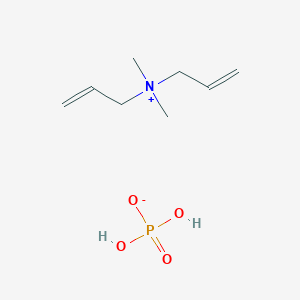![molecular formula C12H3N5O6S2 B12545093 [(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile CAS No. 144039-79-2](/img/structure/B12545093.png)
[(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple nitro groups and thiophene rings, making it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
The synthesis of [(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile typically involves the reaction of 3,5-dinitrothiophene-2-carbaldehyde with 5-nitrothiophene-2-carbaldehyde in the presence of malononitrile. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol, and a catalyst like piperidine to facilitate the condensation reaction. The mixture is usually refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
[(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives, which can be further functionalized.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation.
Applications De Recherche Scientifique
[(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of [(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The thiophene rings provide a stable framework that can facilitate binding to target sites, enhancing the compound’s efficacy .
Comparaison Avec Des Composés Similaires
[(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile can be compared with similar compounds such as:
[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile: This compound has a similar structure but lacks the additional nitro groups, making it less reactive in certain chemical reactions.
[(3,5-Dinitrothiophen-2-yl)methylidene]propanedinitrile: This compound has a similar structure but lacks the second thiophene ring, affecting its overall stability and reactivity. The unique combination of multiple nitro groups and thiophene rings in this compound provides it with distinct chemical and physical properties that are advantageous for various applications.
Propriétés
Numéro CAS |
144039-79-2 |
|---|---|
Formule moléculaire |
C12H3N5O6S2 |
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
2-[(3,5-dinitrothiophen-2-yl)-(5-nitrothiophen-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H3N5O6S2/c13-4-6(5-14)11(8-1-2-9(24-8)16(20)21)12-7(15(18)19)3-10(25-12)17(22)23/h1-3H |
Clé InChI |
XPNPPQHSNSLIPW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)[N+](=O)[O-])C(=C(C#N)C#N)C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



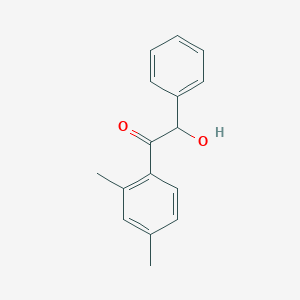
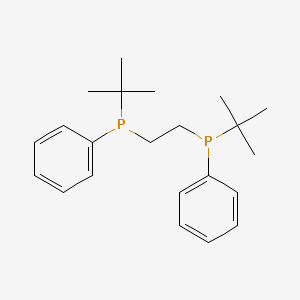

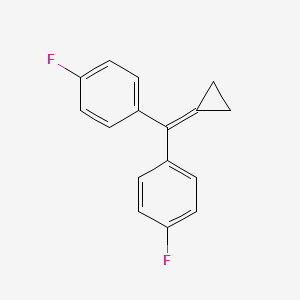
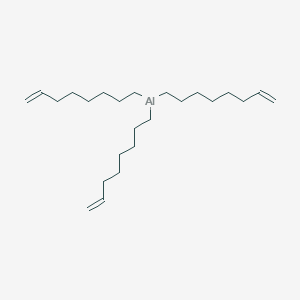
![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)

![1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12545059.png)

![Methyl [(triethylsilyl)oxy]acetate](/img/structure/B12545068.png)
